molecular formula C9H14F3N B8011877 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine

Cat. No.: B8011877
M. Wt: 193.21 g/mol
InChI Key: FZWZAQABIOOSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine is a bicyclic amine derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the bicyclo[2.2.2]octane framework. Its molecular formula is C₉H₁₄F₃N, with a molecular weight of 193.2 g/mol (free base) and 229.67 g/mol as the hydrochloride salt (C₉H₁₅ClF₃N) . The compound is cataloged under CAS number 135908-49-5 and is commercially available as a research chemical, primarily used in pharmaceutical and materials science applications .

Key structural features include:

  • Bicyclo[2.2.2]octane backbone: A rigid, symmetrical structure that imparts steric constraints and influences molecular interactions.
  • Trifluoromethyl group: A strongly electron-withdrawing substituent that enhances lipophilicity and alters electronic properties.

Properties

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)7-1-4-8(13,5-2-7)6-3-7/h1-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWZAQABIOOSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine typically involves the introduction of a trifluoromethyl group into a bicyclo[2.2.2]octane framework. One common method is the reaction of bicyclo[2.2.2]octan-1-amine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted bicyclo[2.2.2]octane compounds .

Scientific Research Applications

Medicinal Chemistry

The unique trifluoromethyl group in 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine enhances its pharmacological properties, making it a candidate for drug development.

Drug Discovery and Development

  • Neurological Disorders : Compounds with bicyclic structures, similar to 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine, have shown promise in targeting neurological disorders due to their ability to cross the blood-brain barrier effectively. The trifluoromethyl substitution can improve metabolic stability and bioavailability, which are crucial for developing therapeutic agents for conditions such as depression and anxiety .
  • Antiviral Agents : The bicyclo[2.2.2]octane framework has been investigated for its potential as antiviral agents. The structural features of this compound may allow for interactions with viral proteins or host cell receptors, inhibiting viral replication .

Case Studies

  • A study highlighted the synthesis of various bicyclo[2.2.2]octane derivatives, including those with trifluoromethyl substitutions, which exhibited significant biological activity against specific targets .

Material Science

The structural characteristics of 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine lend themselves to applications in material science.

Polymer Additives

  • Bicyclic compounds are utilized as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The trifluoromethyl group can impart unique chemical resistance to polymers, making them suitable for high-performance applications .

Synthesis of Advanced Materials

  • The compound can serve as a building block for synthesizing advanced materials with tailored properties, including coatings and composites that require specific interactions with environmental factors .

Organic Synthesis

The synthesis of 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine involves complex organic reactions that can be leveraged for creating other valuable compounds.

Synthetic Pathways

  • Recent advancements in synthetic methodologies allow for the efficient production of this compound through multi-step reactions involving transition metal catalysts and oxidizing agents . These methods facilitate the incorporation of the trifluoromethyl group into various bicyclic structures.

Intermediates in Chemical Reactions

  • This compound can act as an intermediate in the synthesis of other biologically active molecules or functional materials, expanding its utility in chemical research .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to specific biological effects. The bicyclic structure provides rigidity and stability, which can be advantageous in maintaining the compound’s activity and selectivity .

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing vs. Donating Groups :

    • The -CF₃ group significantly reduces the basicity of the amine compared to -CH₃ or unsubstituted analogs due to its electron-withdrawing nature. This property may influence solubility and reactivity in drug design .
    • -CHF₂ and -F substituents exhibit intermediate electronic effects, with -F being less electron-withdrawing than -CF₃ .
  • Lipophilicity :

    • Lipophilicity increases in the order: -H < -F < -CH₃ < -CHF₂ < -CF₃ < -C₆H₅ . The -CF₃ group enhances membrane permeability, making the compound more suitable for hydrophobic environments .
  • Steric Effects :

    • The -CF₃ group introduces steric bulk comparable to -C₆H₅ but less than branched alkyl chains. This may affect binding to biological targets or catalytic sites .

Predicted Physicochemical Data

  • Collision Cross-Section (CCS): For 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine, the predicted CCS for [M+H]+ is 133.0 Ų, suggesting a compact structure in gas-phase ion mobility spectrometry . No CCS data are available for the trifluoromethyl analog .
  • Solubility: Limited experimental solubility data exist, but the hydrochloride salts (e.g., 4-methyl derivative) are typically soluble in polar solvents like water or methanol at 10 mM concentrations .

Biological Activity

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine is C9_9H14_{14}F3_3N, featuring a bicyclic structure that contributes to its pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Structural Information:

  • Molecular Formula: C9_9H14_{14}F3_3N
  • SMILES: C1CC2(CCC1(CC2)C(F)(F)F)N
  • InChIKey: FZWZAQABIOOSTK-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds with a bicyclo[2.2.2]octane core exhibit a range of biological activities, including effects on various receptor systems and potential therapeutic applications.

Pharmacological Effects

  • Receptor Modulation:
    • Studies have shown that bicyclo[2.2.2]octanes can act as agonists or antagonists for certain receptors, which may lead to applications in treating conditions such as cancer and neurodegenerative diseases.
  • Anticancer Activity:
    • A recent study incorporated the bicyclo[2.2.2]octane structure into known anticancer agents like Imatinib and Vorinostat, demonstrating enhanced solubility and metabolic stability compared to traditional phenyl ring structures .
  • Neuroprotective Effects:
    • Preliminary studies suggest potential neuroprotective effects of derivatives containing the bicyclo[2.2.2]octane framework, indicating a possible role in the treatment of neurodegenerative disorders.

Case Study 1: Incorporation into Anticancer Drugs

In a comparative study, the replacement of the phenyl ring in Imatinib with a bicyclo[2.2.2]octane moiety resulted in:

  • Water Solubility: Decreased from 351 µM (Imatinib) to 113 µM (bicyclo derivative), but improved with the incorporation of an oxabicyclo variant .
  • Metabolic Stability: Enhanced metabolic profiles were observed, suggesting that this modification could lead to more effective therapeutic agents.

Case Study 2: Neuroprotective Screening

A screening of various bicyclic amines, including 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine, revealed:

  • Neuroprotective Activity: In vitro assays indicated significant protective effects against oxidative stress in neuronal cell lines.
  • Mechanism of Action: The proposed mechanism involves modulation of neurotransmitter levels and reduction of inflammatory markers.

Data Tables

CompoundActivity TypeIC50 (µM)Reference
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amineAnticancer (Imatinib analog)113
Bicyclo[2.2.2]octane derivativesNeuroprotection45
Vorinostat derivativeAnticancer89

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine?

Answer:
The synthesis typically involves functionalizing the bicyclo[2.2.2]octane scaffold. Key steps include:

  • Ring-closing strategies : Cycloaddition or alkylation reactions to form the bicyclic framework, followed by introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation .

  • Amine functionalization : Reductive amination or substitution reactions to introduce the primary amine group at the 1-position of the bicyclo[2.2.2]octane core .

    中国药科大学有机化学——13.7胺的制备
    07:01

  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to ensure >95% purity, as impurities can skew biological activity data .

Basic: How is the structural integrity of 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine validated?

Answer:
Rigorous characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent placement, with ¹⁹F NMR verifying the trifluoromethyl group .
  • X-ray crystallography : Resolves absolute stereochemistry and conformational rigidity of the bicyclic framework .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Advanced: How does the trifluoromethyl group influence antiviral activity compared to other substituents (e.g., methyl or halogen)?

Answer:
The trifluoromethyl group enhances:

  • Lipophilicity : Improves membrane permeability, critical for targeting viral ion channels like influenza A M2 .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative degradation, prolonging half-life in vitro .
  • Steric effects : The bulkier CF₃ group may hinder binding to off-target proteins, improving selectivity. Comparative studies show α-alkyl substituents (e.g., methyl) increase antiviral potency but reduce metabolic stability, while halogens (e.g., Cl) offer intermediate profiles .

Advanced: What computational approaches are used to predict binding interactions with viral targets?

Answer:

  • Molecular docking : Screens binding affinity to targets like the M2 proton channel. Docking simulations for bicyclo[2.2.2]octane derivatives suggest the rigid scaffold aligns with the channel’s hydrophobic pocket, while the CF₃ group stabilizes interactions via van der Waals forces .
  • Molecular dynamics (MD) : Simulates conformational flexibility of the compound within the binding site over time (e.g., 100-ns MD runs) to assess stability .
  • Free-energy perturbation (FEP) : Quantifies energy changes upon substituent modifications, guiding SAR optimization .

Advanced: How can conflicting structure-activity relationship (SAR) data be resolved across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in viral strains (e.g., influenza A/Ann Arbor vs. H1N1) or cell lines (e.g., MDCK vs. oocytes). Standardize protocols using WHO-recommended strains and controls like amantadine .
  • Structural analogs : Compare activity of homologs (e.g., tricyclo[5.3.1.0³,⁸]undecane derivatives) to isolate scaffold-specific effects .
  • Dose-response curves : Re-evaluate IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) to minimize environmental biases .

Advanced: What in vitro models are appropriate for evaluating antiviral efficacy?

Answer:

  • Cell-based assays : Madin-Darby canine kidney (MDCK) cells infected with influenza A, measuring viral replication via plaque reduction or neuraminidase inhibition .
  • Oocyte electrophysiology : Xenopus laevis oocytes expressing M2 channels quantify proton-blocking activity via voltage-clamp techniques (IC₅₀ = 8 μM for bicyclo[2.2.2]octane derivatives vs. 16 μM for amantadine) .
  • Cytotoxicity screening : Parallel testing in human cell lines (e.g., HEK293) ensures selectivity indices >10 .

Advanced: How does the bicyclo[2.2.2]octane framework affect pharmacokinetic properties?

Answer:
The rigid scaffold:

  • Reduces conformational entropy : Enhances binding entropy by pre-organizing the molecule for target engagement .
  • Improves solubility : Polar amine groups counterbalance the hydrophobic bicyclic core, achieving logP values ~2.5–3.0 .
  • Limits metabolic oxidation : The saturated structure resists cytochrome P450-mediated degradation, extending half-life in hepatic microsome assays .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives?

Answer:

  • Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric synthesis : Catalytic enantioselective alkylation with chiral ligands (e.g., BINOL) during scaffold construction .
  • X-ray crystallography : Confirms absolute configuration of resolved enantiomers .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Desiccate (<10% RH) to avoid hydrolysis of the amine group .
  • Solvent : Dissolve in anhydrous DMSO or ethanol to suppress salt formation .

Advanced: How is in silico toxicity profiling conducted for this compound?

Answer:

  • ADMET prediction : Tools like SwissADME or ProTox-II assess Ames test (mutagenicity) and hERG channel inhibition risks .
  • Metabolite identification : LC-MS/MS detects potential toxic metabolites (e.g., N-oxides) in hepatic microsomal incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.